

# Spectroscopic Analysis of 6-Aminoquinoxaline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminoquinoxalin-6-ol

Cat. No.: B15072179

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Disclaimer: This document provides a summary of publicly available spectroscopic data for 6-aminoquinoxaline. The originally requested compound, **2-aminoquinoxalin-6-ol**, is not included due to a lack of available spectroscopic information in public databases. 6-Aminoquinoxaline has been chosen as a structurally related substitute for the purpose of this technical guide.

This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties of 6-aminoquinoxaline. The information presented herein is compiled from various online databases and scientific literature.

## Core Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-aminoquinoxaline.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.65	d	1.7	H-2
8.55	d	1.7	H-3
7.87	d	8.9	H-8
7.18	dd	8.9, 2.5	H-7
7.13	d	2.5	H-5
4.20	br. s	-	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>

#### <sup>13</sup>C NMR Data

Specific assigned <sup>13</sup>C NMR data for 6-aminoquinoxaline is not readily available in the searched resources. General chemical shift ranges for quinoxaline derivatives suggest that the aromatic carbons would appear in the range of 115-150 ppm.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200	N-H stretching (amine)
3100-3000	C-H stretching (aromatic)
1620-1580	C=C stretching (aromatic)
1600-1450	N-H bending (amine)
1360-1250	C-N stretching (aromatic amine)

Note: The assignments are based on typical IR absorption regions for the functional groups present in 6-aminoquinoxaline.

## Mass Spectrometry (MS)

m/z	Interpretation
145	[M] <sup>+</sup> (Molecular Ion)

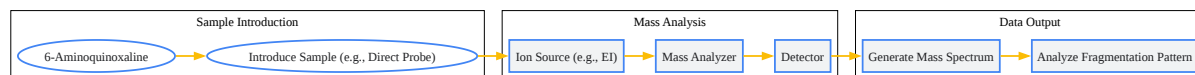
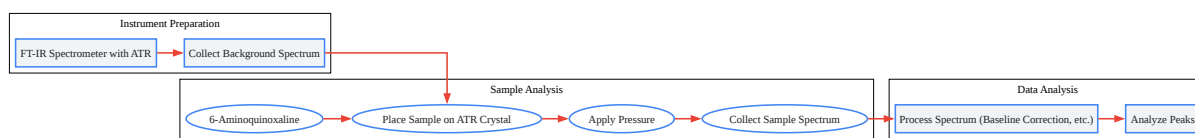
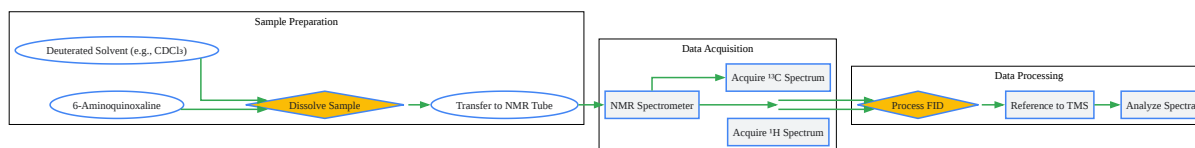
Further fragmentation data is not detailed in the available resources.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices for the analysis of quinoxaline derivatives.

### NMR Spectroscopy

A general procedure for acquiring NMR spectra of quinoxaline derivatives involves dissolving the sample in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).<sup>[1]</sup>  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  and 75 MHz or higher for  $^{13}\text{C}$ . Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).



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## References

- 1. mdpi.com [mdpi.com]
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